

"2-(Quinolin-8-yloxy)propanoic acid" IUPAC name and CAS number

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Compound of Interest

Compound Name: 2-(Quinolin-8-yloxy)propanoic acid

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Technical Guide: 2-(Quinolin-8-yloxy)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of **2-(Quinolin-8-yloxy)propanoic acid**. It includes key identifiers, physicochemical properties, a detailed proposed synthesis protocol, and a discussion of its potential biological activities and mechanisms of action based on the known pharmacology of related quinoline and propanoic acid derivatives. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established chemical and biological principles to provide a foundational resource for researchers.

Compound Identification and Properties

2-(Quinolin-8-yloxy)propanoic acid is a chemical compound that incorporates a quinoline ring system linked to a propanoic acid moiety via an ether linkage.



Identifier	Value	Reference
IUPAC Name	2-quinolin-8-yloxypropanoic acid	[1]
CAS Number	331474-43-2	[1]
Molecular Formula	C12H11NO3	[1]
Molecular Weight	217.22 g/mol	[1]
Canonical SMILES	CC(C(=O)O)OC1=CC=CC2=C 1N=CC=C2	[1]

A summary of its computed physicochemical properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of 2-(Quinolin-8-yloxy)propanoic acid

Property	Value	Source
XLogP3	1.8	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	217.07389321 Da	PubChem
Topological Polar Surface Area	59.4 Ų	PubChem
Heavy Atom Count	16	PubChem

Proposed Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **2-(Quinolin-8-yloxy)propanoic acid** is not readily available in the surveyed literature. However, based on established methods for the synthesis of similar aryl ether carboxylic acids, a Williamson ether synthesis approach is the

Foundational & Exploratory



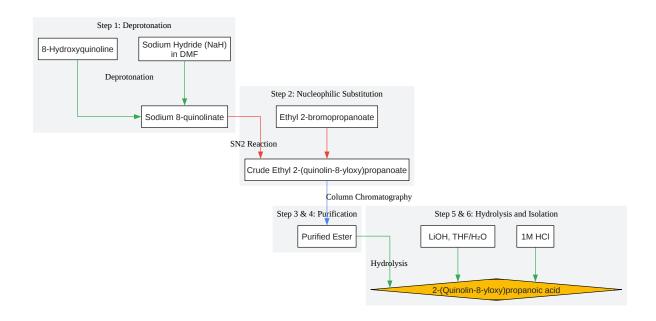


most plausible and chemically sound method. This involves the reaction of 8-hydroxyquinoline with a 2-halopropanoic acid derivative.

Experimental Protocol: Proposed Williamson Ether Synthesis

- Deprotonation of 8-hydroxyquinoline: To a solution of 8-hydroxyquinoline (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt of 8-hydroxyquinoline.
- Nucleophilic Substitution: To the resulting solution, add a solution of ethyl 2-bromopropanoate (1.2 eq) in the same solvent dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, ethyl 2-(quinolin-8-yloxy)propanoate.
- Purification of the Ester: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
- Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature until the ester is completely consumed (as monitored by TLC).
- Acidification and Final Product Isolation: Acidify the reaction mixture to a pH of approximately
 3-4 with 1M hydrochloric acid (HCl). This will precipitate the product, 2-(Quinolin-8yloxy)propanoic acid. Filter the solid, wash with cold water, and dry under vacuum to afford
 the final product.





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Caption: Proposed Synthesis Workflow for 2-(Quinolin-8-yloxy)propanoic acid.

Potential Biological Activity and Mechanism of Action



While no specific biological data for **2-(Quinolin-8-yloxy)propanoic acid** has been found, the quinoline scaffold is a well-known pharmacophore present in numerous drugs with a wide range of activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Quinoline derivatives are known to exhibit significant antibacterial and antifungal properties. For instance, substituted ethyl 2-(quinolin-4-yl)propanoates have shown potent activity against Helicobacter pylori. The propanoic acid moiety itself is known to have antimicrobial effects, primarily by lowering the intracellular pH of microbes and interfering with their metabolic processes. It is therefore plausible that **2-(Quinolin-8-yloxy)propanoic acid** could exhibit broad-spectrum antimicrobial activity.

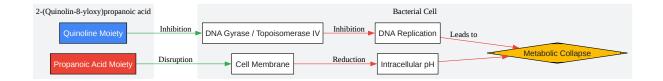
Anticancer Activity

Many quinoline-based compounds have been investigated as anticancer agents. Their mechanisms often involve the inhibition of key enzymes in cancer cell proliferation, such as tyrosine kinases, or the induction of apoptosis. For example, some N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have shown potent cytotoxicity against cancer cell lines and inhibition of the epidermal growth factor receptor (EGFR).

Hypothetical Mechanism of Action

Based on the known mechanisms of related compounds, a hypothetical mechanism of action for **2-(Quinolin-8-yloxy)propanoic acid** as an antimicrobial agent could involve a multipronged attack. The quinoline moiety could interfere with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV, similar to quinolone antibiotics. Concurrently, the propanoic acid tail could disrupt the bacterial cell membrane potential and lower the internal pH, leading to metabolic collapse.





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Caption: Hypothetical Antimicrobial Mechanism of Action.

Conclusion

2-(Quinolin-8-yloxy)propanoic acid is a compound of interest due to its hybrid structure combining the pharmacologically active quinoline nucleus with a propanoic acid side chain. While specific experimental data is sparse, this guide provides a robust theoretical framework for its synthesis and potential biological activities. Further research is warranted to synthesize this compound and evaluate its biological properties to validate the hypotheses presented herein.

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References

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